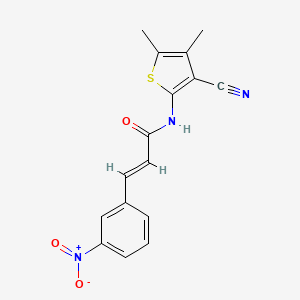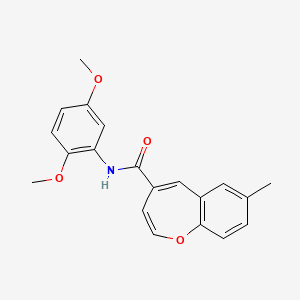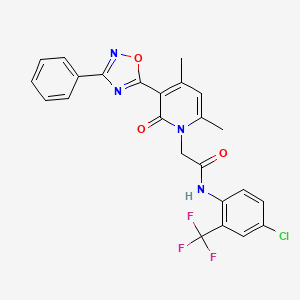
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CDK9 inhibitor, as it has shown promising results in inhibiting the activity of CDK9, a protein that plays a crucial role in cell growth and division. In
Mécanisme D'action
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide works by inhibiting the activity of CDK9, a protein that plays a crucial role in cell growth and division. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is responsible for regulating the transcription of genes involved in cell cycle progression and RNA processing. By inhibiting CDK9 activity, (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide blocks the transcription of these genes, leading to a slowdown in cell growth and division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide have been extensively studied. In vitro studies have shown that this compound effectively inhibits CDK9 activity, leading to a slowdown in cancer cell growth and induction of cell death. In vivo studies have also shown promising results, with (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide inhibiting tumor growth in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments. It is a highly specific inhibitor of CDK9, making it a valuable tool for studying the role of CDK9 in cell growth and division. It is also relatively easy to synthesize, with a well-established synthesis method that produces high yields and purity. However, there are also limitations to using this compound in lab experiments. It is a potent inhibitor of CDK9, which can lead to off-target effects and toxicity. It also has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide. One area of research is in the development of more potent and selective CDK9 inhibitors. Another area of research is in the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, more research is needed to fully understand the biochemical and physiological effects of (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide, particularly in vivo. Overall, (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide has shown promising results in scientific research and has the potential to be a valuable tool in the fight against cancer and other diseases.
Méthodes De Synthèse
The synthesis of (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide involves the reaction between 3-cyano-4,5-dimethylthiophene-2-carboxylic acid and 3-nitrobenzaldehyde in the presence of a base and a coupling reagent. The resulting product is then treated with acryloyl chloride to obtain (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound.
Applications De Recherche Scientifique
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in cancer research, as CDK9 has been found to be overexpressed in many types of cancer. By inhibiting CDK9 activity, (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide has shown promising results in slowing down cancer cell growth and inducing cell death. This compound has also been studied for its potential use in treating HIV, as CDK9 plays a crucial role in viral replication.
Propriétés
IUPAC Name |
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-10-11(2)23-16(14(10)9-17)18-15(20)7-6-12-4-3-5-13(8-12)19(21)22/h3-8H,1-2H3,(H,18,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJKYBWDMSOQSV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2954022.png)




![2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B2954029.png)

![3-allyl-5-(4-methoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2954031.png)

![N-(1-cyanocyclohexyl)-2-{1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}propanamide](/img/structure/B2954035.png)
![N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline](/img/structure/B2954036.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2954038.png)
![6-allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2954039.png)
![2-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)amino]-N,3,3-trimethylbutanamide](/img/structure/B2954040.png)